
Hepta-1,6-dien-3-one
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Overview
Description
Hepta-1,6-dien-3-one is an organic compound with the molecular formula C7H10O It is characterized by a seven-carbon chain with two double bonds at positions 1 and 6, and a ketone group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-1,6-dien-3-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of acetone with acrolein, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Hepta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hepta-1,6-dien-3-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like halogens (Br2, Cl2) or hydrogen halides (HBr, HCl).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Hepta-1,6-dien-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hepta-1,6-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s double bonds and ketone group allow it to participate in a range of chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic addition reactions makes it a potential candidate for targeting specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Hepta-1,6-dien-3-one can be compared with other similar compounds such as:
Curcumin (1,7-bis-(4-hydroxy-3-methoxyphenyl)-hepta-1,6-diene-3,5-dione): Both compounds share a similar heptadiene backbone, but curcumin has additional methoxy and hydroxyl groups, contributing to its distinct biological activities.
3-Methyl-1,6-heptadien-3-ol: This compound has a similar structure but with a methyl group and an alcohol functional group, leading to different chemical properties and reactivity.
3,3,6-Trimethylhepta-1,5-dien-4-one: This compound features additional methyl groups and a different position for the ketone group, resulting in unique chemical behavior.
This compound stands out due to its simpler structure and versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Hepta-1,6-dien-3-one, and how can reaction conditions be optimized for yield and purity?
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming the olefinic proton environment (δ 5.2–6.1 ppm for conjugated dienes) and carbonyl groups (δ 190–210 ppm in 13C NMR). Fourier-transform infrared spectroscopy (FTIR) identifies ketone stretching vibrations (~1700 cm−1). GC-MS provides molecular weight validation, while scanning electron microscopy (SEM) reveals crystallinity and surface morphology for derivatives .
Q. How does the solubility profile of this compound influence experimental design in pharmacological studies?
Answer: this compound derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor aqueous solubility, necessitating carriers like cyclodextrins or liposomal formulations for in vitro assays. Solubility testing via HPLC solubility curves and UV-Vis spectroscopy guides solvent selection for dose-response studies .
Advanced Research Questions
Q. What mechanistic insights explain the diastereoselectivity in this compound synthesis via RCM?
Answer: Diastereoselectivity arises from steric and electronic effects in prochiral substrates. Computational studies using density functional theory (DFT) reveal transition-state geometries favoring endo pathways. For example, substrate 2a adopts a chair-like transition state, minimizing steric clash between allyloxy groups and catalyst ligands. Experimental validation via kinetic isotope effects (KIE) and isotopic labeling confirms these models .
Q. How can computational docking studies predict the bioactivity of this compound derivatives against viral proteases?
Answer: Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like SARS-CoV-2 main protease (Mpro). Derivatives with β-ionone moieties (e.g., compound C1 ) show strong interactions with catalytic dyad residues (His41, Cys145) via hydrogen bonding and π-alkyl interactions. Binding energy scores (< -8.0 kcal/mol) and molecular dynamics simulations (RMSD < 2.0 Å) validate stability .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Answer: Discrepancies in cytotoxicity or antioxidant activity often stem from assay conditions (e.g., cell line variability, ROS detection methods). Meta-analysis of IC50 values across studies, coupled with standardized protocols (e.g., MTT vs. resazurin assays), clarifies structure-activity relationships. For example, electron-withdrawing substituents enhance antioxidant capacity but reduce membrane permeability .
Q. Methodological Guidance
Q. How should researchers formulate hypothesis-driven questions for this compound studies?
Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "Substituting the 4-hydroxy group with methoxy in this compound derivatives enhances metabolic stability via reduced glucuronidation." Validate novelty via SciFinder literature surveys and prioritize gaps in kinase inhibition or oxidative stress pathways .
Q. What are best practices for reproducing synthetic protocols from primary literature?
Answer: Follow Beilstein Journal guidelines :
- Document reaction parameters (catalyst loading, solvent purity) in supplementary information .
- Use ≥95% purity standards for precursors (verified via HPLC).
- Report crystallization conditions (e.g., slow evaporation vs. antisolvent addition) to ensure reproducibility .
Q. Data Analysis and Validation
Q. How can researchers address spectral overlap in characterizing this compound derivatives?
Answer: Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between carbonyl carbons (δ 205 ppm) and adjacent protons confirm conjugation in dienone systems. High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas .
Q. What statistical methods are appropriate for comparative studies of this compound bioactivity?
Answer: Apply ANOVA with post-hoc Tukey tests for dose-response comparisons. For nonlinear data (e.g., EC50), use logistic regression models . Open-source tools like R/Bioconductor enable batch-effect correction in multi-laboratory datasets .
Properties
CAS No. |
33698-60-1 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hepta-1,6-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
CBAGROYOJMZIRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C=C |
Origin of Product |
United States |
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